(2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile
Beschreibung
(2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile is a complex organic compound that features a combination of phenyl, thiophene, and thiazole rings
Eigenschaften
IUPAC Name |
(2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c19-12-15(9-4-8-14-6-2-1-3-7-14)18-20-16(13-22-18)17-10-5-11-21-17/h1-11,13H/b8-4+,15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVBYNGSRAECDE-ZYENNSECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the thiophene and phenyl groups. The final step might involve the formation of the penta-2,4-dienenitrile moiety under specific reaction conditions such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the electronic properties of the compound.
Substitution: The phenyl, thiophene, and thiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile could be used in the production of advanced materials, such as polymers or coatings, that require specific chemical properties.
Wirkmechanismus
The mechanism by which (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other molecules that feature phenyl, thiophene, and thiazole rings. Examples could be:
- (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile analogs with different substituents.
- Compounds with similar electronic properties but different ring structures.
Uniqueness
The uniqueness of (2Z,4E)-5-phenyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)penta-2,4-dienenitrile lies in its specific combination of functional groups and rings, which might confer unique chemical and physical properties. This could make it particularly valuable for certain applications in materials science or medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
